molecular formula C23H34O2 B239092 6-beta,16-alpha-Dimethylprogesterone CAS No. 1816-79-1

6-beta,16-alpha-Dimethylprogesterone

Cat. No. B239092
CAS RN: 1816-79-1
M. Wt: 342.5 g/mol
InChI Key: KMGUZSMFRZSYPE-BRGMHITCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-beta,16-alpha-Dimethylprogesterone, also known as DMProg, is a synthetic progestin hormone that has been extensively studied for its potential applications in reproductive health. This compound is structurally similar to natural progesterone, but has some distinct advantages over its natural counterpart, making it a valuable tool in scientific research.

Mechanism of Action

6-beta,16-alpha-Dimethylprogesterone acts as a progestin by binding to the progesterone receptor and activating downstream signaling pathways. This leads to changes in gene expression and cellular function, resulting in the physiological effects of the hormone. 6-beta,16-alpha-Dimethylprogesterone has been shown to have high affinity for the progesterone receptor and to be a potent agonist of the receptor.
Biochemical and Physiological Effects:
6-beta,16-alpha-Dimethylprogesterone has a number of biochemical and physiological effects that are similar to those of natural progesterone. It has been shown to stimulate the growth of the endometrium, inhibit ovulation, and promote the development of the mammary gland. 6-beta,16-alpha-Dimethylprogesterone has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potentially useful therapy for a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-beta,16-alpha-Dimethylprogesterone for lab experiments is its stability and availability. Unlike natural progesterone, which can be difficult to obtain in large quantities and can degrade quickly, 6-beta,16-alpha-Dimethylprogesterone is readily available and has a long shelf life. Additionally, 6-beta,16-alpha-Dimethylprogesterone has a well-established synthesis method and is relatively easy to manufacture. However, one limitation of 6-beta,16-alpha-Dimethylprogesterone is that it is a synthetic compound and may not fully replicate the effects of natural progesterone in vivo.

Future Directions

There are a number of potential future directions for research on 6-beta,16-alpha-Dimethylprogesterone. One area of interest is its potential use as a therapy for endometrial cancer. 6-beta,16-alpha-Dimethylprogesterone has been shown to have anti-tumor effects in vitro and in animal models, and may be a promising therapy for this type of cancer. Additionally, 6-beta,16-alpha-Dimethylprogesterone may have applications in the treatment of other reproductive disorders, such as polycystic ovary syndrome and endometriosis. Further research is needed to fully explore the potential of 6-beta,16-alpha-Dimethylprogesterone in these areas.

Synthesis Methods

6-beta,16-alpha-Dimethylprogesterone can be synthesized through a multi-step process starting with pregnenolone, a naturally occurring steroid hormone. The process involves several chemical reactions, including oxidation, reduction, and esterification, to produce the final product. The synthesis method has been well-established in the scientific literature and is widely used in research labs.

Scientific Research Applications

6-beta,16-alpha-Dimethylprogesterone has been extensively studied for its potential applications in reproductive health research. It has been used to investigate the role of progesterone in pregnancy, the effects of progestins on the endometrium, and the use of progestins in contraception. 6-beta,16-alpha-Dimethylprogesterone has also been used to study the effects of progestins on breast cancer cells and to investigate potential therapies for endometrial cancer.

properties

CAS RN

1816-79-1

Product Name

6-beta,16-alpha-Dimethylprogesterone

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

(6R,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14-,17-,18+,20+,21-,22-,23+/m1/s1

InChI Key

KMGUZSMFRZSYPE-BRGMHITCSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C

SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C

synonyms

6β,16α-Dimethylprogesterone

Origin of Product

United States

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